10-Deacetyltaxol

Cytotoxicity Neuro-oncology MTT Assay

10-Deacetyltaxol (10-Deacetylpaclitaxel; 10-DAT) is a taxane diterpenoid and a naturally occurring analog of paclitaxel (Taxol®), isolated from the bark of various Taxus species, including T. brevifolia and T.

Molecular Formula C45H49NO13
Molecular Weight 811.9 g/mol
CAS No. 78432-77-6
Cat. No. B021601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Deacetyltaxol
CAS78432-77-6
Synonyms10-Deacetylpaclitaxel;  10-Deacetyltaxol;  10-Desacetyltaxol;  10-O-Deacetyltaxol; 
Molecular FormulaC45H49NO13
Molecular Weight811.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
InChIKeyTYLVGQKNNUHXIP-MHHARFCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

10-Deacetyltaxol (CAS 78432-77-6): A Differentiated Taxane Precursor and Research Tool


10-Deacetyltaxol (10-Deacetylpaclitaxel; 10-DAT) is a taxane diterpenoid and a naturally occurring analog of paclitaxel (Taxol®), isolated from the bark of various Taxus species, including T. brevifolia and T. wallichiana Zucc . Chemically, it is distinguished from paclitaxel by the absence of an acetyl group at the C-10 position, giving it the molecular formula C45H49NO13 and a molecular weight of 811.87 g/mol [1]. This compound is recognized as a microtubule-stabilizing agent, sharing the same fundamental mechanism of action as the clinical taxanes by promoting tubulin polymerization and inhibiting depolymerization . However, its specific structural and pharmacological profile dictates that it is not a simple substitute for paclitaxel or docetaxel in research or industrial applications.

Why 10-Deacetyltaxol Cannot Be Casually Substituted for Other Taxanes in Experimental Protocols


The taxane family exhibits significant functional divergence driven by subtle structural modifications. While 10-Deacetyltaxol shares a core microtubule-binding mechanism with paclitaxel and docetaxel, its unique C-10 deacetylation imparts a distinct profile in terms of cytotoxic potency, solubility, and its established industrial role as a synthetic precursor [1]. A direct comparison with paclitaxel demonstrates a reduced cytotoxic potency in specific neural cell lines [2], and its solubility profile differs from both paclitaxel and docetaxel . Substituting one taxane for another without accounting for these quantifiable differences can lead to misinterpreted biological results, failed synthetic yields, or non-optimal assay conditions. The following evidence details the specific, quantifiable differentiators that guide its appropriate selection.

10-Deacetyltaxol: Quantified Differentiation vs. Paclitaxel, Cephalomannine, and Its Epimer


Reduced Cytotoxic Potency in Neural Cell Lines vs. Paclitaxel and Cephalomannine

In a direct head-to-head comparison, the cytotoxic potency of 10-Deacetyltaxol was found to be intermediate between paclitaxel (the most potent) and cephalomannine (the least potent) across a panel of human glioblastoma and neuroblastoma cell lines. This ranking provides a clear potency gradient for experimental design when a taxane with an effect magnitude distinct from the clinical standard is required [1].

Cytotoxicity Neuro-oncology MTT Assay

Critical Structural Distinction from Docetaxel: 10-Deacetyltaxol as a Precursor, Not a Derivative

A key differentiator is its relationship with docetaxel. Docetaxel is a semi-synthetic derivative of 10-Deacetyltaxol, specifically N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol [1]. This means 10-Deacetyltaxol is the upstream biosynthetic/synthetic precursor, not a downstream clinical analog. This is a fundamental distinction for procurement: 10-Deacetyltaxol is purchased for its utility in further chemical derivatization and synthetic route development, not for direct biological comparison to docetaxel.

Synthetic Chemistry Medicinal Chemistry Taxane Synthesis

Patent-Recognized Role as a Key Taxane Intermediate

The industrial significance of 10-Deacetyltaxol is cemented by its central role in patented processes for synthesizing taxol (paclitaxel) and its analogs. Several patents explicitly claim improved methods for the preparation of taxol and 10-deacetyltaxol from natural taxane-7-xylosides via oxidative cleavage [1]. Furthermore, specific patents are dedicated to the production of 10-deacetyl taxol A, B, and C, underscoring its value as a target compound in its own right for synthetic methodology [2].

Process Chemistry Patents Synthetic Intermediates

Aqueous Solubility Profile Distinguishes It from Paclitaxel for In Vitro Formulation

While both are poorly soluble in pure water, the practical in vitro solubility profiles of 10-Deacetyltaxol and paclitaxel can differ, impacting formulation strategies. For example, vendor-tested solubility data for 10-Deacetyltaxol in DMSO is reported as 27 mg/mL (33.25 mM) . In contrast, paclitaxel's solubility in DMSO is frequently cited as significantly higher, around 50-100 mg/mL . This 2-3 fold difference in a key solvent system necessitates careful adjustment of stock solution preparation and final assay concentrations.

Solubility Formulation In Vitro Assays

Unique Epimer-Specific Activity Profile vs. 7-Epi-10-Desacetyl Paclitaxel

The stereochemistry of the taxane core is a critical determinant of activity. The natural 10-Deacetyltaxol can be compared to its C-7 epimer, 7-Epi-10-desacetyl paclitaxel. While the exact IC50 for 10-Deacetyltaxol varies by cell line, its epimer shows a highly potent IC50 of 0.085 nM against HeLa cells . This dramatic difference highlights that the native stereochemistry of 10-Deacetyltaxol is essential for its distinct biological profile, and the epimer is not a suitable substitute.

Stereochemistry Structure-Activity Relationship Epimer

Optimized Application Scenarios for 10-Deacetyltaxol Driven by Its Differentiated Profile


Synthetic Chemistry: As a Key Intermediate in Taxane Derivatization

10-Deacetyltaxol's primary industrial value is as a versatile starting material for the semi-synthesis of clinical taxanes like paclitaxel and docetaxel, as well as for generating novel taxane libraries for SAR studies. Its procurement is justified by its established role in patented synthetic processes [1] and its direct chemical relationship to docetaxel [2]. Researchers in medicinal chemistry should select this compound when the goal is to perform chemical modifications (e.g., at C-10 or the side chain) rather than to use it as a final bioactive agent.

In Vitro Pharmacology: As a Moderate-Potency Tool Compound for Neural Cell Studies

For neuro-oncology researchers investigating the effects of microtubule stabilization on glial or neuroblastoma cells, 10-Deacetyltaxol offers a useful intermediate potency between the highly cytotoxic paclitaxel and the less potent cephalomannine [3]. This allows for the creation of a dose-response gradient and can be advantageous when studying cell lines that are exquisitely sensitive to paclitaxel, enabling a wider window for observing downstream effects before complete cell death occurs.

Biological Control and Assay Validation: As a Defined Stereochemical Standard

The availability of the less active C-7 epimer (7-Epi-10-desacetyl paclitaxel) with a known high potency creates a powerful system for assay validation and SAR studies. Researchers can use 10-Deacetyltaxol as a native stereochemical reference standard to confirm that their biological assays are sensitive to stereochemical changes. This is a crucial control for any study aiming to map structure-activity relationships within the taxane class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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